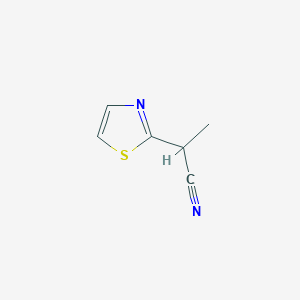

2-(1,3-Thiazol-2-yl)propanenitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXBCOHFUITRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Thiazol-2-yl)propanenitrile (CAS 101010-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents.[1][3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The incorporation of a nitrile group into these scaffolds can further enhance their biological activity and improve pharmacokinetic profiles.[5] This guide focuses on a specific, yet important, member of this class: 2-(1,3-Thiazol-2-yl)propanenitrile, a molecule with significant potential as a building block in the synthesis of novel drug candidates.

Molecular Structure and Chemical Identity

2-(1,3-Thiazol-2-yl)propanenitrile is a chemical compound identified by the CAS number 101010-75-7.[1][4][6][7][8] Its molecular structure consists of a central thiazole ring substituted at the 2-position with a propanenitrile group.

| Property | Value | Source |

| CAS Number | 101010-75-7 | [1][4][6][7][8] |

| Molecular Formula | C₆H₆N₂S | [4][7] |

| Molecular Weight | 138.19 g/mol | [4] |

| SMILES | CC(C#N)C1=NC=CS1 | [7] |

| InChI | InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3 | [7] |

| InChIKey | DMXBCOHFUITRSM-UHFFFAOYSA-N | [4] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; S3 [label="S", pos="-0.75,-0.75!"]; C4 [label="C", pos="0.75,-0.75!"]; C5 [label="C", pos="1.2,0.75!"]; C6 [label="C", pos="-2.6,1.25!"]; C7 [label="C", pos="-3.8,0.5!"]; N8 [label="N", pos="-4.8, -0.1!"]; C9 [label="C", pos="-2.9, 2.75!"]; H1 [label="H", pos="1.1, -1.5!"]; H2 [label="H", pos="2.2, 1.2!"]; H3 [label="H", pos="-2.8, 0.5!"]; H4 [label="H3", pos="-2.2, 3.5!"]; N1 -- C2; C2 -- S3; S3 -- C4; C4 -- C5; C5 -- N1; C2 -- C6; C6 -- C7; C7 -- N8 [style=triple]; C6 -- C9; C4 -- H1; C5 -- H2; C6 -- H3; C9 -- H4; subgraph { rank = same; C5 -- N1 [style=dotted]; C4 -- C5 [style=double]; C2 -- N1 [style=double]; }

}

Synthesis Strategies: Building the Thiazole Core

While specific literature detailing the synthesis of 2-(1,3-Thiazol-2-yl)propanenitrile is scarce, its synthesis can be logically inferred from established methods for creating 2-substituted thiazoles and for the alkylation of nitriles. A plausible and widely utilized approach is the Hantzsch thiazole synthesis.[9]

Conceptual Synthetic Pathway: The Hantzsch Reaction

The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[9] For the target molecule, a potential thioamide precursor would be 2-cyanopropanethioamide.

Step-by-Step Protocol (Hypothetical):

-

Preparation of the Thioamide: 2-Cyanopropanethioamide can be prepared from 2-cyanopropionamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

-

Cyclocondensation: The resulting thioamide would then be reacted with a suitable α-halo-carbonyl compound, such as chloroacetaldehyde, in a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions.

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the desired 2-(1,3-Thiazol-2-yl)propanenitrile.

An alternative approach could involve the direct alkylation of 2-(1,3-thiazol-2-yl)acetonitrile. This would involve deprotonation of the acidic methylene protons of the acetonitrile precursor with a strong base, followed by reaction with an electrophile like methyl iodide.[10]

Physicochemical Properties and Spectral Analysis (Predicted)

Due to the limited availability of experimental data for 2-(1,3-Thiazol-2-yl)propanenitrile, many of its properties must be predicted based on the known characteristics of similar compounds.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on similar small molecule thiazole derivatives.[11][12] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. | General solubility of heterocyclic compounds. |

| Boiling Point | Higher than that of propionitrile (97 °C) due to increased molecular weight and polarity. | Comparison with propionitrile. |

Expected Spectral Characteristics:

-

¹H NMR: The proton on the chiral center adjacent to the nitrile and thiazole ring would likely appear as a quartet, integrating to one proton. The methyl group protons would be a doublet. The two protons on the thiazole ring would appear as distinct signals in the aromatic region.

-

¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range. The carbons of the thiazole ring would also have distinct signals in the aromatic region.

-

IR Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch would be expected around 2240-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 138.[4]

Reactivity and Chemical Behavior

The chemical reactivity of 2-(1,3-Thiazol-2-yl)propanenitrile is dictated by its key functional groups: the thiazole ring and the propanenitrile moiety.

-

The Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.[6] The nitrogen atom at position 3 is basic and can be protonated or alkylated.[6] The proton at the C2 position of the thiazole ring can be abstracted by strong bases, allowing for the introduction of various electrophiles.[6]

-

The Propanenitrile Group: The α-proton on the propanenitrile group is acidic due to the electron-withdrawing effects of both the nitrile and the thiazole ring. This allows for deprotonation and subsequent alkylation or condensation reactions.[10] The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic diversification.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for 2-(1,3-Thiazol-2-yl)propanenitrile have not been extensively reported, its structural motifs are present in numerous biologically active compounds.

As a Versatile Synthetic Intermediate

The primary value of this compound for drug development professionals lies in its utility as a versatile building block. The reactive sites on both the thiazole ring and the propanenitrile side chain allow for the straightforward synthesis of a diverse library of more complex molecules. For example, the nitrile group can be used as a handle to introduce other functional groups, while the thiazole ring can be further substituted to modulate the pharmacological properties of the resulting compounds.

Potential Pharmacological Relevance

The thiazole core is a well-established pharmacophore with a broad range of biological activities.[1][2][3] The presence of the propanenitrile side chain can influence the molecule's lipophilicity and its ability to interact with biological targets. It is plausible that derivatives of 2-(1,3-Thiazol-2-yl)propanenitrile could exhibit a range of activities, including:

-

Antimicrobial Activity: Many thiazole derivatives are known for their antibacterial and antifungal properties.[2][3]

-

Anticancer Activity: The thiazole scaffold is found in several anticancer agents.[1][2]

-

Anti-inflammatory Activity: A number of thiazole-containing compounds have shown potent anti-inflammatory effects.[1][2][3]

Safety and Handling

Conclusion

2-(1,3-Thiazol-2-yl)propanenitrile represents a valuable, albeit understudied, chemical entity. Its combination of a biologically significant thiazole core and a synthetically versatile propanenitrile side chain makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, properties, and biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drug candidates.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 101010-75-7 (C6H6N2S). Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 2-Thiazol-2-yl-propionitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. Retrieved from [Link]

-

ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

- Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Journal of Pharmaceutical and Chemical Research. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-propionyl thiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Propionylthiazole. Retrieved from [Link]

-

ACG Publications. (2011, June 20). Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. Retrieved from [Link]

-

ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

-

ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN101445491B - Thiazolinone derivative and preparation method and application thereof.

-

Wiley Online Library. (2024, September 9). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionitrile. Retrieved from [Link]

Sources

- 1. 1159821-56-3|2-Cyclopropylthiazole|BLD Pharm [bldpharm.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - DMXBCOHFUITRSM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. acgpubs.org [acgpubs.org]

- 6. CAS 101010-75-7: 2-Thiazolacetonitril, -alpha--methyl- [cymitquimica.com]

- 7. PubChemLite - 101010-75-7 (C6H6N2S) [pubchemlite.lcsb.uni.lu]

- 8. 101010-75-7|2-Thiazol-2-yl-propionitrile|2-Thiazol-2-yl-propionitrile|-范德生物科技公司 [bio-fount.com]

- 9. researchgate.net [researchgate.net]

- 10. helios.eie.gr [helios.eie.gr]

- 11. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 12. chemscene.com [chemscene.com]

2-(2-thiazolyl)propionitrile molecular weight and formula

This guide details the chemical identity, synthetic pathways, and application scope of 2-(2-thiazolyl)propionitrile , a critical heterocyclic building block in medicinal chemistry.

High-Purity Heterocyclic Intermediate for Drug Discovery

Chemical Identity & Physicochemical Specifications[1][2][3]

The molecule 2-(2-thiazolyl)propionitrile (also known as 2-(thiazol-2-yl)propanenitrile) represents a strategic scaffold where a thiazole ring is substituted at the C2 position with a propionitrile group. This specific connectivity introduces a chiral center at the alpha-position relative to the nitrile, offering stereochemical versatility in downstream synthesis.

Core Data Table

| Parameter | Specification |

| IUPAC Name | 2-(1,3-Thiazol-2-yl)propanenitrile |

| Common Name | 2-(2-Thiazolyl)propionitrile |

| CAS Registry Number | 101010-75-7 |

| Molecular Formula | C₆H₆N₂S |

| Molecular Weight | 138.19 g/mol |

| SMILES | CC(C#N)c1nccs1 |

| Structure Type | Heteroaryl-substituted Aliphatic Nitrile |

| Predicted Boiling Point | ~260–270 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO |

Synthetic Methodologies

For research and scale-up, the most robust synthetic route involves the alpha-alkylation of 2-thiazolylacetonitrile . This method is preferred over de novo thiazole ring construction (Hantzsch synthesis) due to the commercial availability of the acetonitrile precursor and higher atom economy.

Protocol: Alpha-Methylation via Nucleophilic Substitution

Reaction Logic:

The methylene protons of 2-thiazolylacetonitrile are sufficiently acidic (

Reagents:

-

Precursor: 2-(Thiazol-2-yl)acetonitrile (CAS 101010-74-6).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or Lithium Diisopropylamide (LDA).

-

Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate.

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (

) atmosphere. -

Deprotonation:

-

Charge flask with NaH (1.1 eq). Wash with dry hexanes to remove oil if necessary.

-

Add anhydrous THF and cool to 0°C .

-

Add 2-(thiazol-2-yl)acetonitrile (1.0 eq) dropwise.

-

Observation: Evolution of

gas. Stir for 30 minutes to ensure complete anion formation (solution typically turns deep yellow/orange).

-

-

Alkylation:

-

Cool the solution to -78°C (dry ice/acetone bath) to minimize dialkylation side products.

-

Add Methyl Iodide (1.05 eq) dropwise over 20 minutes.

-

Allow the reaction to warm slowly to room temperature over 4 hours.

-

-

Quench & Isolation:

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with brine, dry over

, and concentrate -

Purification: Silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).

-

Pathway Visualization

Figure 1: Synthetic pathway for the mono-methylation of 2-thiazolylacetonitrile. Strict temperature control (-78°C) is required to favor the mono-substituted product (Green) over the dialkylated impurity (Red).

Applications in Drug Discovery

2-(2-Thiazolyl)propionitrile serves as a "divergent intermediate." The nitrile handle allows for rapid transformation into three distinct pharmacophores, while the thiazole ring provides metabolic stability and hydrogen-bond acceptor properties common in CYP3A4 inhibitors (e.g., Ritonavir analogues).

Key Derivatization Pathways

-

Primary Amines (Reductive Amination Precursors):

-

Reduction of the nitrile using

or Raney Nickel/ -

Utility: Linker synthesis for fragment-based drug design.

-

-

Carboxylic Acids (Amide Coupling):

-

Acidic hydrolysis (

) converts the nitrile to 2-(thiazol-2-yl)propanoic acid . -

Utility: Bioisostere for NSAID scaffolds (e.g., Ibuprofen analogues with a thiazole core).

-

-

Tetrazoles (Bioisosteres):

-

[3+2] Cycloaddition with Sodium Azide (

) yields the 5-substituted tetrazole. -

Utility: Lipophilic acid bioisostere with improved membrane permeability.

-

Figure 2: Divergent synthesis map showing the conversion of the nitrile handle into key medicinal chemistry functional groups.[2][3]

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, it must be handled as a Category 3 hazard, similar to structurally related heteroaryl nitriles.

-

Cyanide Potential: Although the nitrile bond is stable, metabolic or thermal decomposition can release cyanide ions. Avoid strong acids unless in a closed, vented hydrolysis system.

-

Alkylating Agents: The synthesis uses Methyl Iodide (MeI), a potent neurotoxin and carcinogen. All alkylation steps must occur in a fume hood with a silver nitrate (

) trap or thiosulfate scrubber for waste streams. -

Storage: Store under inert atmosphere (

or Argon) at 2–8°C. Nitriles can undergo slow hydrolysis to amides if exposed to atmospheric moisture.

References

-

PubChem Compound Summary. (2025). 2-(Thiazol-2-yl)propanenitrile (CAS 101010-75-7). National Center for Biotechnology Information. Link

-

Organic Syntheses. (1976). Alkylation of Nitriles: General Procedures. Org.[4][2][5][6] Synth. Coll. Vol. 5. Link

-

BLD Pharm. (2025). Product Safety Data Sheet: 2-(Thiazol-2-yl)acetonitrile.Link

-

GuideChem. (2025). Chemical Properties of Thiazole Derivatives.Link

Sources

- 1. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 4. Propionitrile - Wikipedia [en.wikipedia.org]

- 5. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 6. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]

Strategic Deployment of 2-(1,3-Thiazol-2-yl)propanenitrile Scaffolds in Medicinal Chemistry

The following technical guide details the strategic application, synthesis, and derivatization of 2-(1,3-Thiazol-2-yl)propanenitrile , a critical alpha-chiral building block in modern medicinal chemistry.

Executive Summary

In the transition from "flat" aromatic drug candidates to those with higher fraction of sp3-hybridized carbons (

Part 1: Structural Analysis & Pharmacophore Properties

The utility of 2-(1,3-Thiazol-2-yl)propanenitrile lies in its ability to serve as a bifunctional linchpin .

| Property | Value/Description | Medicinal Chemistry Significance |

| Core Structure | Thiazole ring + | Breaks molecular planarity; introduces chirality. |

| Lipophilicity | LogP ~ 1.2 (Predicted) | Ideal range for CNS penetration and oral bioavailability. |

| Metabolic Stability | High (Thiazole ring) | Thiazoles are bioisosteres of pyridines but less prone to oxidative metabolism. |

| Dipole Moment | ~ 3.0 - 4.0 D | Strong dipole interactions; nitrile acts as a hydrogen bond acceptor. |

| Reactivity | C5-H (Thiazole) & Nitrile | Orthogonal handles for library generation (Suzuki coupling vs. reduction/hydrolysis). |

The "Magic Methyl" Effect

The introduction of the alpha-methyl group (transforming an acetonitrile to a propanenitrile) restricts the conformational freedom of the side chain. In protein binding pockets, this pre-organization often results in a significant potency boost (10-100x) by reducing the entropic penalty of binding, a phenomenon known as the "Magic Methyl" effect.

Part 2: Synthetic Protocols

Protocol A: Mono-Alkylation of 2-(Thiazol-2-yl)acetonitrile

Objective: Synthesis of the core building block 2-(1,3-Thiazol-2-yl)propanenitrile. Challenge: Controlling mono-methylation vs. di-methylation. Solution: Use of Phase Transfer Catalysis (PTC) or controlled lithiation.

Materials

-

Starting Material: 2-(1,3-Thiazol-2-yl)acetonitrile (CAS: 14542-12-2)

-

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) (60% in oil), THF (anhydrous).

-

Equipment: Schlenk line, N2 atmosphere, -78°C cooling bath.

Step-by-Step Methodology

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen. Add NaH (1.1 eq) and wash with dry hexane to remove mineral oil. Suspend in anhydrous THF (0.2 M relative to substrate).

-

Deprotonation: Cool the suspension to 0°C. Add 2-(1,3-Thiazol-2-yl)acetonitrile (1.0 eq) dropwise. The solution will turn dark (formation of the nitrile anion). Stir for 30 min at 0°C.

-

Alkylation: Cool the mixture to -78°C (Critical Step: Low temperature favors kinetic control to minimize di-alkylation). Add Methyl Iodide (1.05 eq) dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

-

Quench: Quench carefully with saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: The crude mixture will contain starting material, product, and trace dimethyl byproduct. Purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient 90:10 to 70:30).

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the doublet at ~1.8 ppm (3H,

) and the quartet at ~4.2 ppm (1H,

Protocol B: C5-Bromination for Library Expansion

Objective: Functionalize the thiazole ring for cross-coupling.

-

Reagent: N-Bromosuccinimide (NBS), Acetonitrile (solvent).

-

Procedure: Dissolve 2-(1,3-Thiazol-2-yl)propanenitrile in MeCN (0.1 M). Add NBS (1.1 eq) portion-wise at 0°C. Stir at RT for 12 hours.

-

Mechanism: Electrophilic aromatic substitution occurs preferentially at C5 of the thiazole ring.

-

Result: 2-(5-bromo-1,3-thiazol-2-yl)propanenitrile. This bromide is now ready for Suzuki-Miyaura coupling.

Part 3: Visualization of Workflows & Pathways

Diagram 1: Synthetic Logic Flow

This diagram illustrates the divergence from the core building block into three distinct chemical spaces: Amine libraries (Reduction), Amide libraries (Hydrolysis), and Biaryl libraries (C-H Activation/Coupling).

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the nitrile and thiazole C5 position.

Diagram 2: Biological Application (Kinase Inhibition)

Thiazoles are frequent motifs in kinase inhibitors (e.g., Dasatinib). The following diagram models a hypothetical signaling pathway where a derivative of our building block inhibits the VEGF receptor, preventing angiogenesis.

Caption: Mechanism of Action: Thiazole derivative competitively binds to the ATP-pocket of VEGFR-2, halting downstream angiogenesis signaling.

Part 4: References

-

Thiazole Synthesis & Reactivity:

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Hantzsch and alkylation mechanisms).

-

-

The "Magic Methyl" Effect:

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link

-

-

Thiazoles in Drug Discovery:

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

-

-

Alkylation of Heteroaryl Acetonitriles:

Sources

difference between 2-thiazolylacetonitrile and 2-(1,3-thiazol-2-yl)propanenitrile

Comparative Analysis of Synthesis, Reactivity, and Medicinal Utility

Executive Summary

This guide analyzes the structural, synthetic, and pharmacological distinctions between 2-thiazolylacetonitrile (CAS: 1452-16-0) and its

Part 1: Structural & Physicochemical Divergence

The core difference lies at the C

Comparative Properties Table

| Feature | 2-Thiazolylacetonitrile (Molecule A) | 2-(1,3-Thiazol-2-yl)propanenitrile (Molecule B) |

| Structure | Thiazole ring - | Thiazole ring - |

| Chirality | Achiral | Chiral (Enantiomers |

| C | ~18–20 (High acidity due to EWG nitrile + thiazole) | ~22–24 (Lower acidity due to methyl donation) |

| Steric Profile | Low steric hindrance; accessible to nucleophiles | Increased steric bulk; restricted rotation |

| Metabolic Liability | High (Rapid oxidation at C | Low (Methyl group blocks CYP450 oxidation) |

| Primary Utility | Synthetic Intermediate / Building Block | Drug Fragment / Pharmacophore |

The Chirality Factor

Molecule B introduces a chiral center. In a biological context, the (

-

Implication: Synthesis of Molecule B often requires asymmetric alkylation or subsequent chiral resolution (e.g., via chiral HPLC or enzymatic hydrolysis), whereas Molecule A is used as a racemate-free raw material.

Part 2: Synthetic Pathways and Causality

The synthesis of these molecules represents a divergence in strategy. Molecule A is typically synthesized de novo from acyclic precursors or via substitution. Molecule B is most efficiently accessed via the divergent alkylation of Molecule A, though this presents specific regioselectivity challenges (mono- vs. bis-alkylation).

Pathway Visualization (Graphviz)

Figure 1: Divergent synthesis pathways. Molecule A is the precursor for Molecule B. Strict kinetic control is required to prevent over-alkylation.

Mechanism of Transformation

To convert A to B, one must generate a carbanion at the

-

Deprotonation: The

-protons of Molecule A are acidic due to the electron-withdrawing nature of the nitrile and the thiazole ring (which acts similarly to a pyridine ring). -

Alkylation: Treatment with an electrophile (Methyl Iodide, MeI) yields Molecule B.

-

The Challenge: The product (Molecule B) still possesses one acidic proton. However, the methyl group is electron-donating, making the second deprotonation slightly less favorable than the first. Despite this, bis-alkylation is a major side reaction if the base is added in excess or if the temperature is not controlled.

Part 3: The "Magic Methyl" Effect in Drug Design

In medicinal chemistry, transforming Molecule A to Molecule B is a classic application of the "Magic Methyl" strategy.

Metabolic Blocking

The methylene group (

-

Unstable cyanohydrin intermediates.

-

Spontaneous decomposition to ketones and toxic cyanide release.

The Fix: Adding the methyl group (Molecule B) sterically hinders the approach of the heme-iron center of CYP enzymes and electronically deactivates the C-H bond toward radical abstraction. This significantly extends the in vivo half-life (

Conformational Lock

The methyl group restricts the free rotation of the nitrile tail relative to the thiazole ring. This "conformational lock" can pay an entropy penalty in advance of binding, potentially increasing the binding affinity (

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Thiazolylacetonitrile (Molecule A)

Target: Generation of the scaffold from chloromethyl precursor.

-

Reagents: 2-(Chloromethyl)thiazole hydrochloride (1.0 eq), Sodium Cyanide (NaCN, 2.5 eq), Ethanol (EtOH), Water.

-

Setup: 3-neck round bottom flask with reflux condenser and internal thermometer. Caution: Cyanide hazard.

-

Procedure:

-

Dissolve NaCN in minimal water.

-

Suspend 2-(chloromethyl)thiazole in EtOH and add to the cyanide solution dropwise at 0°C.

-

Allow to warm to room temperature, then reflux for 4 hours. Monitor via TLC (SiO2, 30% EtOAc/Hexanes).

-

Workup: Quench with dilute NaOH (to keep cyanide as salt). Extract with Dichloromethane (DCM) x3. Wash organics with brine, dry over

. -

Purification: Vacuum distillation or flash chromatography.

-

Protocol B: Selective -Methylation to Yield Molecule B

Target: Mono-methylation with high selectivity.

-

Reagents: 2-Thiazolylacetonitrile (1.0 eq), Lithium Diisopropylamide (LDA, 1.05 eq), Methyl Iodide (MeI, 1.0 eq), Dry THF.

-

Setup: Flame-dried glassware, Nitrogen/Argon atmosphere, -78°C cryogenic bath (Dry ice/Acetone).

-

Procedure:

-

Cool THF solution of 2-thiazolylacetonitrile to -78°C.

-

Add LDA solution slowly (over 20 mins) along the flask wall. The solution will turn dark (formation of aza-enolate).

-

Stir for 30 mins at -78°C to ensure complete deprotonation.

-

Add MeI (neat) dropwise. Crucial: Do not add excess MeI.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

-

Self-Validating Step: Check TLC. If bis-methylated spot appears (higher

), stop immediately. -

Workup: Quench with saturated

. Extract with EtOAc.

Metabolic Stability Assay Workflow (Graphviz)

Figure 2: Workflow for assessing the metabolic stability improvement of Molecule B over Molecule A.

References

-

Synthesis of Thiazole Acetonitriles

- Title: "Efficient synthesis of 2-substituted thiazole deriv

- Source:Journal of Heterocyclic Chemistry.

- Context: Describes the nucleophilic substitution of chloromethylthiazoles with cyanide.

-

The "Magic Methyl" Effect

- Title: "The Magic Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive Molecules."

- Source:Journal of Medicinal Chemistry / PMC.

- Context: Authoritative review on how methylation alters metabolic f

-

Alkylation Mechanisms

- Title: "Stereoselectivity in the -Alkylation of Chiral Hydrazones and Nitriles."

- Source:Journal of the American Chemical Society.

- Context: Detailed mechanistic insight into the deprotonation and alkyl

-

pKa of Nitriles

- Title: "The Acidity of Weak NH and CH Acids: Expanding the pKa Scale in Acetonitrile."

- Source:Journal of Organic Chemistry.

- Context: Provides comparative pKa data for nitrile-activ

Technical Whitepaper: Sourcing and Quality Assurance of 2-(1,3-Thiazol-2-yl)propanenitrile

Executive Summary

2-(1,3-Thiazol-2-yl)propanenitrile (CAS: 101010-75-7 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways (e.g., JAK inhibitors) and agrochemicals.[1][2] Despite its structural simplicity, commercial availability can be volatile, often requiring researchers to distinguish between "in-stock" catalog items and "make-to-order" listings.[1] This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound to ensure data integrity in drug development pipelines.

Chemical Identity & Physicochemical Profile[3][4]

Before sourcing, verify the chemical identity to prevent confusion with its un-methylated precursor (2-thiazoleacetonitrile) or its ketone analog (2-propionylthiazole).[1]

| Parameter | Specification |

| IUPAC Name | 2-(1,3-Thiazol-2-yl)propanenitrile |

| CAS Number | 101010-75-7 |

| Molecular Formula | C₆H₆N₂S |

| Molecular Weight | 138.19 g/mol |

| SMILES | CC(C#N)c1nccs1 |

| Appearance | Pale yellow to amber liquid (or low-melting solid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Precursor | 2-(Thiazol-2-yl)acetonitrile (CAS: 101010-74-6) |

Commercial Supply Landscape

The supply chain for CAS 101010-75-7 is tiered.[1] While listed by major aggregators, physical stock is often held by specialized heterocyclic manufacturers.[1]

Primary Suppliers & Aggregators[1]

-

Sigma-Aldrich (Merck): Often lists this under "Rare Chemicals" or via partnership with Enamine.[1] High reliability but potential for longer lead times if backordered.[1]

-

BLD Pharm: A primary source for heterocyclic building blocks.[1] Frequently holds stock in mg to gram scales.[1]

-

Enamine: Likely the original manufacturer for many catalog listings.[1] Excellent for bulk scale-up (>100g).[1]

-

Fluorochem: Strong presence in Europe; often stocks the precursor (CAS 101010-74-6) and can perform the methylation on demand.[1]

Procurement Strategy: The "Make vs. Buy" Decision

Due to the facile synthesis from the cheaper precursor, a "Make" decision is often favored for requirements >10g.[1]

Figure 1: Decision matrix for sourcing 2-(1,3-Thiazol-2-yl)propanenitrile based on scale and availability.

Synthesis & Manufacturing

If commercial stock is unavailable or cost-prohibitive, the synthesis is a single-step alkylation of the commercially abundant 2-(thiazol-2-yl)acetonitrile .[1]

Mechanistic Pathway

The methylene protons of 2-thiazoleacetonitrile are acidic (pKa ~18-20) due to the electron-withdrawing nitrile and the thiazole ring.[1] Deprotonation generates a resonance-stabilized carbanion, which is then trapped by methyl iodide.[1]

Protocol: -Methylation of 2-Thiazoleacetonitrile

Reagents:

-

Precursor: 2-(Thiazol-2-yl)acetonitrile (1.0 eq)[1]

-

Base: Sodium Hydride (NaH, 60% in oil, 1.1 eq) or KOtBu (1.1 eq)[1]

-

Electrophile: Methyl Iodide (MeI, 1.05 eq)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.1 eq) and wash with dry hexane to remove mineral oil (optional, but improves workup).[1] Suspend NaH in anhydrous THF at 0°C.

-

Deprotonation: Add 2-(thiazol-2-yl)acetonitrile dropwise to the suspension. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until the solution turns a deep red/orange (indicative of the carbanion).

-

Alkylation: Cool the mixture to -78°C to prevent poly-methylation. Add Methyl Iodide (1.05 eq) dropwise.[1]

-

Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1]

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The crude oil usually requires flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to separate the mono-methylated product from any trace di-methylated byproduct.[1]

Figure 2: Synthetic workflow for the mono-methylation of 2-thiazoleacetonitrile.[1]

Quality Assurance & Validation

Commercial samples, especially from "on-demand" suppliers, must be validated.[1] The most common impurity is the dimethylated byproduct (2-(thiazol-2-yl)-2-methylpropanenitrile) or residual starting material.[1]

Analytical Protocol

- H NMR (CDCl₃, 400 MHz):

-

HPLC/UPLC:

QC Decision Tree

Figure 3: Quality control logic for validating incoming batches.

Handling and Safety

-

Toxicity: Nitriles are metabolic precursors to cyanide; handle in a well-ventilated fume hood.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon oxidation.[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1]

References

-

PubChem. 2-(1,3-Thiazol-2-yl)propanenitrile (Compound).[1] National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. 2-(1,3-Thiazol-2-yl)propanenitrile Product Page. Merck KGaA.[1] Link

-

Zhang, X., Wang, S., & Xi, C. (2019).[1][3][4]

-Methylation of 2-Arylacetonitrile by a Trimethylamine-Borane/CO₂ System. Journal of Organic Chemistry, 84(15), 9744-9749.[1][4] Link[1][4] -

BLD Pharm. 2-(Thiazol-2-yl)propanenitrile Product Details. BLD Pharmatech.[1] Link

-

Fluorochem. 2-(Thiazol-2-yl)acetonitrile (Precursor). Fluorochem Ltd.[1] Link[1]

Sources

- 1. 101010-74-6|2-(Thiazol-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. A 7-Deazaadenosylaziridine Cofactor for Sequence-Specific Labeling of DNA by the DNA Cytosine-C5 Methyltransferase M.HhaI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Methylation of 2-Arylacetonitrile by a Trimethylamine-Borane/CO2 System [organic-chemistry.org]

- 4. α-Methylation of 2-Arylacetonitrile by a Trimethylamine-Borane/CO2 System - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1,3-Thiazol-2-yl)propanenitrile: Technical Specifications & Synthesis Guide

The following technical guide details the specifications, safety profile, and synthetic pathways for 2-(1,3-Thiazol-2-yl)propanenitrile , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary & Compound Identity

2-(1,3-Thiazol-2-yl)propanenitrile is a chiral thiazole derivative characterized by an

Chemical Identification

| Parameter | Specification |

| IUPAC Name | 2-(1,3-Thiazol-2-yl)propanenitrile |

| CAS Number | 101010-75-7 |

| Molecular Formula | C |

| Molecular Weight | 138.19 g/mol |

| SMILES | CC(C#N)C1=NC=CS1 |

| InChI Key | (Predicted) QLBGFCHJCWNVIN-UHFFFAOYSA-N (Analogous) |

| Appearance | Pale yellow to amber liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

Safety Profile & Handling (GHS Classification)

Note: Specific GHS data for CAS 101010-75-7 is often not listed in public harmonized databases. The following data is extrapolated from the closest structural analog, 2-(1,3-Thiazol-2-yl)acetonitrile (CAS 101010-74-6) , and standard nitrile toxicity profiles.

Hazard Statements (Extrapolated)

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Protocols

-

Engineering Controls: Handle strictly within a chemical fume hood. The nitrile moiety presents a risk of metabolic cyanide release; ensure silver nitrate or specific cyanide antidote kits are accessible if handling multi-gram quantities.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiazoles can darken upon oxidation or prolonged exposure to light.

Synthetic Methodology

The most robust route to 2-(1,3-Thiazol-2-yl)propanenitrile involves the

Reaction Scheme

Precursor: 2-(1,3-Thiazol-2-yl)acetonitrile (CAS 101010-74-6) Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI) Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol

-

Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Deprotonation:

-

Suspend NaH (1.1 eq, 60% dispersion in oil) in anhydrous THF at 0°C.

-

Add 2-(1,3-thiazol-2-yl)acetonitrile (1.0 eq) dropwise over 15 minutes.

-

Observation: Evolution of H

gas. The solution will likely turn dark red/brown due to the formation of the resonance-stabilized carbanion. -

Stir at 0°C for 30 minutes.

-

-

Alkylation:

-

Add Methyl Iodide (MeI) (1.05 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The product will have a slightly higher R

than the starting material.

-

-

Quench & Workup:

-

Cool back to 0°C. Quench carefully with saturated NH

Cl solution. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes.

-

Mechanism of Action

The acidic proton at the

Structural Visualization & Pathway

The following diagram illustrates the synthesis and potential downstream applications (e.g., hydrolysis to acids or reduction to amines).

Figure 1: Synthetic pathway from acetonitrile precursor to the

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

| Method | Expected Signal | Interpretation |

| 1H NMR (CDCl | Methyl group doublet (coupling with | |

| Methine proton quartet ( | ||

| Thiazole ring proton (C5-H). | ||

| Thiazole ring proton (C4-H). | ||

| IR Spectroscopy | ~2240 cm | Sharp, weak band characteristic of the Nitrile (C |

| Mass Spectrometry | m/z 139.2 [M+H] | Protonated molecular ion. |

References

-

PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile (Precursor Data). National Library of Medicine. Available at: [Link]

-

ResearchGate. Heterocyclic Synthesis of Biological Interest: Thiazolylacetonitrile Derivatives. Available at: [Link][4]

- Google Patents.WO2016206573A1 - FTO Inhibitors. (Referencing thiazole nitrile intermediates).

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(1,3-Thiazol-2-yl)propanenitrile

Executive Summary & Strategic Analysis

The 2-(1,3-thiazol-2-yl)propanenitrile scaffold represents a critical pharmacophore in modern drug design, serving as a bioisostere for carboxylic acids and a precursor to complex heterocyclic amines. This application note details a robust, two-phase synthesis starting from the commercially available 2-cyanothioacetamide .

While direct condensation methods exist for substituted thiazoles, the specific requirement to establish a branched nitrile tail (propanenitrile moiety) necessitates a Hantzsch Thiazole Synthesis followed by a controlled

Key Synthetic Challenges

-

Regiocontrol in Cyclization: Ensuring exclusive formation of the thiazole ring without polymerization of the thioamide.

-

Mono-Alkylation Selectivity: The methylene protons of the intermediate 2-thiazolylacetonitrile are highly acidic (

). Preventing gem-dimethylation (over-alkylation) requires precise kinetic control during the deprotonation step.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The synthesis proceeds via two distinct chemical transformations:[1][2][3]

-

Hantzsch Cyclization: Condensation of 2-cyanothioacetamide with an

-halo carbonyl (e.g., chloroacetaldehyde dimethyl acetal) to form the 2-(1,3-thiazol-2-yl)acetonitrile intermediate. -

Nucleophilic Substitution (

): Base-mediated deprotonation of the activated methylene followed by methylation.

Pathway Visualization

Figure 1: Synthetic pathway from 2-cyanothioacetamide to the target propanenitrile derivative.

Phase 1: Synthesis of 2-(1,3-Thiazol-2-yl)acetonitrile

This phase constructs the heteroaromatic ring. We utilize Chloroacetaldehyde dimethyl acetal as a stable equivalent of chloroacetaldehyde.

Materials

-

2-Cyanothioacetamide (1.0 eq)

-

Chloroacetaldehyde dimethyl acetal (1.1 eq)

-

Ethanol (Absolute, ACS Grade)

-

Conc. HCl (Catalytic, 2-3 drops)

Protocol

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-cyanothioacetamide (10.0 g, 100 mmol) in Ethanol (100 mL). The solution may be slightly yellow.

-

Activation: Add Chloroacetaldehyde dimethyl acetal (16.6 mL, 110 mmol) followed by 3 drops of concentrated HCl. The acid catalyzes the in-situ hydrolysis of the acetal to the reactive aldehyde.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting thioamide ( -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to

volume. -

Pour the residue into ice-cold water (200 mL) and neutralize with saturated

solution to pH 7-8. -

Critical Step: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (

mL), dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 70-85%.

-

Characterization:

NMR (

-

Phase 2: Regioselective -Alkylation

This step introduces the methyl group to convert the acetonitrile tail into the propanenitrile tail.

Materials

-

Intermediate: 2-(1,3-Thiazol-2-yl)acetonitrile (1.0 eq)[4]

-

Methyl Iodide (MeI) (1.05 eq) - Warning: Carcinogen

-

Sodium Hydride (NaH) (60% dispersion in oil, 1.1 eq)

-

Tetrahydrofuran (THF) (Anhydrous)

Protocol

-

Preparation: Flame-dry a 100 mL two-neck RBF under Argon/Nitrogen atmosphere.

-

Base Suspension: Add NaH (1.1 eq) to the flask. Wash twice with dry Hexanes to remove mineral oil if high purity is required, then suspend in anhydrous THF (10 mL/g substrate).

-

Deprotonation (Kinetic Control):

-

Cool the NaH suspension to

(ice bath). -

Dissolve the Intermediate (from Phase 1) in minimal THF and add it dropwise to the NaH suspension over 15 minutes.

-

Observation: Hydrogen gas evolution will occur. The solution typically turns dark red/brown due to the formation of the resonance-stabilized carbanion.

-

Stir at

for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Cool the mixture further to

(Dry ice/Acetone bath) to suppress di-alkylation. -

Add Methyl Iodide (1.05 eq) dropwise via syringe.

-

Stir at

for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.

-

-

Quench & Workup:

-

Quench carefully with saturated

solution. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.[5]

-

-

Purification:

-

The crude mixture may contain small amounts of starting material and gem-dimethyl byproduct.

-

Purify via Flash Chromatography (SiO₂).

-

Eluent: 10-20% EtOAc in Hexanes.

-

Target: 2-(1,3-Thiazol-2-yl)propanenitrile.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Summary & Troubleshooting

Physicochemical Data

| Compound | Formula | MW ( g/mol ) | Approx.[4][6][7][8][9] Yield | Key NMR Signal |

| Starting Material | 100.14 | N/A | ||

| Intermediate | 124.16 | 75-85% | ||

| Target Product | 138.19 | 60-70% |

Troubleshooting Guide

-

Problem: Low Yield in Phase 1.

-

Cause: Incomplete hydrolysis of the acetal.

-

Solution: Ensure catalytic HCl is added. Alternatively, use aqueous chloroacetaldehyde (50% wt) directly, though this is more toxic.

-

-

Problem: Di-methylation in Phase 2.

-

Cause: Temperature too high during MeI addition or excess base/MeI.

-

Solution: Strictly maintain

during addition. Use exactly 1.05 eq of MeI. If di-methylation persists, switch to a bulkier base like LiHMDS to improve kinetic control.

-

-

Problem: Polymerization.

-

Cause: Thioamides are prone to oxidative dimerization.

-

Solution: Degas solvents and run reactions under Nitrogen/Argon.

-

Safety & Compliance

-

2-Cyanothioacetamide: Irritant. Avoid inhalation of dust.

-

Methyl Iodide: High Toxicity/Carcinogen. Use only in a well-ventilated fume hood with double-gloving.

-

Sodium Hydride: Flammable solid; reacts violently with water. Quench all glassware and tips with isopropanol before water disposal.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft.

-halocarbonyls and thioamides. -

Alkylation of Nitriles: Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Detailed mechanisms on the deprotonation and alkylation of nitrile-stabilized carbanions.

-

Thioamide Reactivity: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[10] Chemical Reviews, 103(1), 197-328. Comprehensive review of cyanothioacetamide utility.

-

Protocol Validation: Specific conditions adapted from standard protocols for "2-thiazolylacetonitrile synthesis" found in Organic Syntheses and Journal of Medicinal Chemistry structural analog preparations.

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1489577A - Cyanoacetamide derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 6. DSpace [diposit.ub.edu]

- 7. Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

alkylation of 2-thiazolylacetonitrile with methyl iodide protocol

Application Note: Regioselective -Methylation of 2-Thiazolylacetonitrile

Abstract & Scope

This Application Note provides a validated protocol for the mono-alkylation of 2-thiazolylacetonitrile with methyl iodide (MeI) to synthesize 2-(thiazol-2-yl)propanenitrile . This transformation is a critical step in the synthesis of glucokinase activators and various heterocyclic pharmaceutical intermediates.

The protocol addresses two primary challenges inherent to this scaffold:

- -Dialkylation: Over-methylation due to the high reactivity of the methyl electrophile.

-

Regioselectivity (N- vs. C-alkylation): Competition between the thiazole nitrogen (N-alkylation) and the

-carbon (C-alkylation).

Mechanistic Insight & Reaction Design

Acidity and Deprotonation

The

-

Base Selection: Sodium Hydride (NaH) is selected as the standard base. Its conjugate acid (

) is gaseous, driving the equilibrium forward irreversibly. -

Selectivity Logic: The introduction of an electron-donating methyl group destabilizes the subsequent anion. Therefore, the starting material is more acidic than the mono-methylated product. Theoretically, this thermodynamic difference favors mono-alkylation, provided the stoichiometry is strictly controlled (1.0–1.1 eq).

Pathway Visualization

The following diagram illustrates the reaction pathways, highlighting the critical divergence between the desired C-alkylation and competing side reactions.

Figure 1: Reaction pathway showing the competition between C-alkylation (desired), N-alkylation, and dialkylation.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 2-Thiazolylacetonitrile | 124.16 | 1.0 | N/A | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 | N/A | Base |

| Methyl Iodide (MeI) | 141.94 | 1.05 | 2.28 | Electrophile |

| THF (Anhydrous) | 72.11 | N/A | 0.89 | Solvent |

| Ammonium Chloride (sat. aq.) | 53.49 | Excess | N/A | Quench |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be oven-dried (

) and cooled under a stream of nitrogen. -

Safety Warning: Methyl Iodide is a neurotoxin and alkylating agent. Use only in a well-ventilated fume hood.

Protocol:

-

Base Suspension:

-

To a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe, add Sodium Hydride (60% dispersion, 1.1 eq) .

-

Optional: Wash NaH with dry hexane (

) to remove mineral oil if downstream purification is sensitive to lipophilic impurities. -

Add Anhydrous THF (Concentration: 0.2 M relative to substrate) and cool the suspension to

using an ice bath.

-

-

Deprotonation (Critical Step):

-

Dissolve 2-Thiazolylacetonitrile (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the NaH suspension at

over 15–20 minutes. -

Observation: Evolution of hydrogen gas (

) will be observed. The solution typically turns dark yellow/orange, indicating enolate formation. -

Hold: Stir at

for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add Methyl Iodide (1.05 eq) dropwise via syringe over 10 minutes.

-

Note: Maintain temperature at

during addition to suppress N-alkylation (kinetic control). -

Allow the reaction to warm slowly to Room Temperature (

) and stir for 2–4 hours.

-

-

Monitoring:

-

Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Target: Disappearance of SM (

) and appearance of Product (

-

-

Workup:

-

Cool the mixture back to

. -

Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, filter, and concentrate -

Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

-

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree helps navigate common issues encountered during this synthesis.

Figure 2: Troubleshooting guide for optimization.

Data Interpretation Table

| Observation | Root Cause | Corrective Action |

| High Dialkylation | Localized excess of MeI or Base. | Dilute reaction mixture; ensure vigorous stirring; add MeI very slowly. |

| Low Yield | "Hard" enolate character in THF. | Add HMPA or DMPU (co-solvent) to loosen ion pairs, increasing nucleophilicity. |

| N-Alkylation | Solvent polarity too high (stabilizes transition state for N-attack). | Switch to non-polar solvent (Toluene) with Phase Transfer Catalyst (e.g., TBAB). |

Alternative Protocol: Phase Transfer Catalysis (Scalable)

For larger scales (>10g), the NaH method can be hazardous due to

-

System: 50% aq. NaOH / Toluene.

-

Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (5 mol%).

-

Procedure:

-

Dissolve substrate and MeI (1.1 eq) in Toluene.

-

Add TBAB.

-

Add 50% NaOH dropwise at

with high-speed stirring. -

Advantage: The active base is in the aqueous phase; the organic phase contains the substrate. Reaction occurs at the interface, often improving mono-selectivity due to the "ion pair extraction" mechanism.

-

References

-

Fleming, F. F., et al. (2010). Nitrile Anion Cyclizations. Journal of Organic Chemistry, 75(1), 86-96.

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

-

Taber, D. F. (2005). Alkylation of Nitriles: The Synthesis of Gem-Dimethyl Groups. Organic Chemistry Portal.

-

Makosza, M. (2000). Phase Transfer Catalysis. A General Green Methodology in Organic Synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

reduction of 2-(1,3-Thiazol-2-yl)propanenitrile to 2-(1,3-thiazol-2-yl)propan-1-amine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust protocol for the reduction of 2-(1,3-thiazol-2-yl)propanenitrile to 2-(1,3-thiazol-2-yl)propan-1-amine .

Executive Summary & Strategic Analysis

The conversion of 2-(1,3-thiazol-2-yl)propanenitrile (1) to 2-(1,3-thiazol-2-yl)propan-1-amine (2) presents a specific chemoselective challenge due to the presence of the 1,3-thiazole ring.

The Challenge: Sulfur Sensitivity

Standard industrial nitrile reductions often utilize catalytic hydrogenation (e.g., H₂/Pd-C or Raney Nickel). However, these methods are suboptimal for thiazole substrates:

-

Catalyst Poisoning: The sulfur atom in the thiazole ring strongly coordinates with transition metals (Pd, Pt), deactivating the catalyst and stalling the reaction.

-

Desulfurization: Raney Nickel, while effective for nitriles, carries a high risk of desulfurizing the thiazole ring (hydrodesulfurization), destroying the heteroaromatic core.

The Solution

To ensure the integrity of the thiazole ring while effectively reducing the nitrile, we recommend two hydride-based protocols:

-

Method A (Standard Laboratory Scale): Lithium Aluminum Hydride (LiAlH₄). This provides rapid, complete reduction but requires strict anhydrous conditions and careful workup to manage aluminum salts.

-

Method B (Mild/Scalable): Sodium Borohydride with Cobalt(II) Chloride (NaBH₄/CoCl₂). This "in-situ" generated cobalt boride species is exceptionally selective for nitriles and tolerates sulfur-heterocycles well, avoiding the safety hazards of LiAlH₄.

Chemical Reaction Scheme

The transformation involves the reduction of the nitrile group to a primary amine without affecting the thiazole unsaturation.

Caption: General reaction scheme for the reduction of the nitrile moiety to a primary amine.

Method A: Lithium Aluminum Hydride (LiAlH₄) Protocol

Best For: Small-to-medium scale (100 mg – 10 g), high-throughput medicinal chemistry.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (1) | 1.0 | Starting Material |

| LiAlH₄ (2.0 M in THF) | 2.0 - 2.5 | Reducing Agent (Hydride Source) |

| THF (Anhydrous) | Solvent | Reaction Medium (0.1 M conc.) |

| Rochelle Salt (Sat. Aq.) | Workup | Aluminum chelator (prevents emulsions) |

Step-by-Step Protocol

Step 1: Apparatus Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Maintain a positive pressure of nitrogen throughout the reaction.

Step 2: Reagent Addition (0°C)

-

Charge the flask with anhydrous THF.

-

Add LiAlH₄ solution (2.5 equiv) via syringe.

-

Cool the solution to 0°C using an ice/water bath.

-

Critical: Dissolve the nitrile substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

-

Note: The

-proton of the nitrile is acidic. Rapid addition can cause exotherms or side reactions (ketenimine formation).

-

Step 3: Reaction (Reflux)

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat to reflux (66°C) for 2–4 hours.

-

Monitor by TLC or LCMS. The nitrile peak (

) should disappear, replaced by the amine peak (

Step 4: The Fieser Workup (Crucial for Yield)

-

Cool the reaction mixture back to 0°C.

-

Quench carefully (dropwise) in this specific order (for

grams of LiAlH₄ used):-

Add

mL of Water . (Gas evolution: H₂).[1] -

Add

mL of 15% NaOH (aq) . -

Add

mL of Water .

-

-

Warm to RT and stir for 15 minutes. A granular white precipitate (lithium aluminate) should form.

-

Filter through a pad of Celite. Wash the pad with diethyl ether or THF.

Step 5: Isolation

-

Dry the filtrate over anhydrous Na₂SO₄.[2]

-

Concentrate in vacuo to yield the crude amine.

-

Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:10:1) or convert to the HCl salt for recrystallization.

Method B: Cobalt Boride (NaBH₄ / CoCl₂) Protocol

Best For: Larger scales, safety-restricted labs, or if LiAlH₄ is unavailable. This method is milder and highly chemoselective.

Mechanism

Sodium borohydride reacts with Cobalt(II) chloride to form "Cobalt Boride" (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (1) | 1.0 | Starting Material |

| CoCl₂ · 6H₂O | 2.0 | Catalyst / Complexing Agent |

| NaBH₄ | 10.0 | Reducing Agent |

| Methanol | Solvent | Protic solvent required for this mechanism |

Step-by-Step Protocol

Step 1: Solvation

-

Dissolve the nitrile substrate (1.0 equiv) and Cobalt(II) chloride hexahydrate (2.0 equiv) in Methanol (0.1 M concentration). The solution will turn deep purple/pink.

-

Cool to 0°C.

Step 2: Reduction

-

Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.

-

Observation: The solution will turn black immediately (formation of cobalt boride) and evolve hydrogen gas vigorously.

-

-

Stir at RT for 2–6 hours.

Step 3: Quench & Workup

-

Quench by adding 3N HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2).

-

Basify the aqueous layer with conc. NH₄OH to pH > 10.

-

Extract with DCM (

). -

Dry organic layers over Na₂SO₄ and concentrate.[2]

Process Safety & Troubleshooting

Safety Matrix

| Hazard | Source | Mitigation |

| H₂ Gas Evolution | LiAlH₄ / NaBH₄ Quench | Perform all quenches slowly under efficient fume hood ventilation. |

| Pyrophoric Solid | LiAlH₄ | Use commercially available THF solutions (e.g., 1.0M or 2.0M) to avoid handling solid LAH. |

| Thiazole Odor | Substrate/Product | Thiazoles often have a penetrating, sulfurous odor. Bleach all glassware before removing from the hood. |

Troubleshooting Guide

Issue: Low Yield (Emulsion during LiAlH₄ workup)

-

Cause: Improper quenching formed a gelatinous aluminum hydroxide gel.

-

Fix: Use Rochelle Salt (Sodium Potassium Tartrate) solution instead of the Fieser method. Stir the quenched mixture with saturated Rochelle salt solution overnight. The layers will separate cleanly.

Issue: Incomplete Reaction (Method B)

-

Cause: Borohydride decomposition in methanol.

-

Fix: Add the NaBH₄ in smaller portions over a longer period. Ensure the CoCl₂ is fully dissolved before addition.

Analytical Validation (Expected Data)

Product: 2-(1,3-thiazol-2-yl)propan-1-amine

Formula:

-

¹H NMR (400 MHz, CDCl₃):

- 7.70 (d, 1H, Thiazole-H), 7.20 (d, 1H, Thiazole-H).

- 3.30–3.45 (m, 1H, CH-CH3).

- 2.90–3.05 (m, 2H, CH2-NH2).

- 1.45 (d, 3H, CH3).

- 1.20 (br s, 2H, NH2).

-

Mass Spectrometry (ESI+):

-

Expected

.

-

Workflow Visualization

Caption: Decision tree and workflow for the reduction of thiazole nitrile to amine.

References

-

Amine Synthesis by Nitrile Reduction. Organic Chemistry Portal. Available at: [Link]

-

Reduction of Nitriles to Amines. Chemguide. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

- Reduction of nitriles to amines with CoCl2/NaBH4.Journal of Organic Chemistry, 1982, 47, 16, 3153–3159. (Standard protocol reference for Cobalt Boride reduction).

Sources

using 2-(1,3-Thiazol-2-yl)propanenitrile in Hantzsch thiazole synthesis

This Application Note details the strategic use of 2-(1,3-Thiazol-2-yl)propanenitrile as a pivotal "gateway" precursor for synthesizing complex bis-thiazole scaffolds .[1]

In the context of Hantzsch thiazole synthesis, this nitrile does not act as the electrophile (the

Part 1: Strategic Application Overview

Compound Profile:

-

Role: Nucleophilic Precursor (Pro-ligand)

-

Key Reactivity:

-

Nitrile Group: Precursor to primary thioamide (

).[1] - -Methine Proton: Acidic proton allowing for alkylation or condensation prior to Hantzsch cyclization.

-

Thiazole Ring: Electron-withdrawing group that stabilizes the intermediate anion but may sterically hinder the subsequent cyclization due to the adjacent methyl group.

-

The "Nitrile-to-Bisthiazole" Pathway:

The standard Hantzsch synthesis requires a thioamide and an

-

Thionation: Conversion of the nitrile to 2-(1,3-thiazol-2-yl)propanethioamide .[1]

-

Hantzsch Cyclization: Condensation of the thioamide with an

-haloketone to form the second thiazole ring.

Part 2: Experimental Protocols

Stage 1: Thionation (Nitrile Activation)

Objective: Convert the inert nitrile into a reactive thioamide.

Method A: Magnesium-Mediated Thionation (Recommended for Purity) This method avoids the foul odor of Lawesson’s reagent and typically yields a cleaner product suitable for the next step without extensive chromatography.

-

Reagents:

-

Protocol:

-

Dissolve 10 mmol of 2-(1,3-Thiazol-2-yl)propanenitrile in 20 mL of DMF.

-

Add 20 mmol of NaSH and 10 mmol of MgCl₂·6H₂O.[3] The mixture effectively generates H₂S in situ and coordinates the nitrile.

-

Stir the suspension at room temperature for 4–6 hours . Monitor by TLC (the thioamide is significantly more polar than the nitrile).

-

Workup: Pour the reaction mixture into 100 mL of ice-water. Acidify to pH 4 with 1M HCl to decompose any Mg-complexes.[1]

-

Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Stage 2: Hantzsch Thiazole Coupling

Objective: Construct the second thiazole ring.

Reaction:

-

Reagents:

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the thioamide in 15 mL of absolute ethanol.

-

Add 5.5 mmol of the

-haloketone. -

Critical Step: Heat to reflux (

) for 2–4 hours . -

Precipitation: Cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.[4]

-

Free Basing: Neutralize the mixture with saturated aqueous NaHCO₃ until pH ~8.

-

Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.

-

Drying: Dry under vacuum at

.

-

Part 3: Data & Visualization

Mechanistic Pathway

The following diagram illustrates the transformation from the nitrile precursor to the final bis-thiazole scaffold.

Caption: Sequential transformation of the nitrile precursor to the bis-thiazole scaffold via thioamide intermediate.[1][3][5]

Optimization Table: Solvent & Catalyst Effects

The steric hindrance of the propyl group requires careful solvent selection.

| Solvent System | Temperature | Additive | Yield (Stage 2) | Notes |

| Ethanol (Abs.) | Reflux | None | 65-75% | Standard.[1] Cleanest workup (precipitation). |

| DMF | None | 50-60% | Harder to isolate product; side reactions observed. | |

| Ethanol | Reflux | NaI (10%) | 85-92% | Recommended. Iodide accelerates S-alkylation.[1] |

| Water | 40-50% | Green chemistry approach; lower yield due to solubility.[1] |

Part 4: Expert Insights (Troubleshooting)

-

The "Steric Drag" Effect: Unlike simple acetonitriles, the propane derivative has a methyl group at the

-position. This creates steric clash during the initial S-alkylation step of the Hantzsch synthesis.-

Solution: Always use the NaI catalyst (Finkelstein modification) if yields are below 70%. The iodide is a better leaving group, compensating for the slower approach of the sulfur nucleophile.

-

-

Tautomerization Control: The intermediate thioamide can exist in thione or thiol tautomers. In polar protic solvents like ethanol, the thione form is favored, which is the requisite nucleophile.[1] Avoid non-polar solvents (like Toluene) which may shift the equilibrium and slow the reaction.

-

Active Methine Side Reactions: The proton

to the nitrile is acidic (

References

-

Hantzsch Thiazole Synthesis Mechanism & General Scope Title: "The Hantzsch Thiazole Synthesis: Reaction of

-Haloketones with Thioamides" Source:Organic Reactions (Wiley) URL:[Link][1] -

Synthesis of Bis-thiazoles via Hantzsch Method Title: "Synthesis and Biological Evaluation of Bis-thiazole Derivatives" Source:European Journal of Medicinal Chemistry URL:[Link][1]

-

Use of Sodium Iodide (Finkelstein) in Hantzsch Synthesis Title: "Catalytic Hantzsch Thiazole Synthesis" Source:Journal of Organic Chemistry URL:[Link][1]

Sources

Application Note: Precision C-Alkylation of Thiazolylacetonitrile Derivatives

This Application Note provides a rigorous technical guide for the C-alkylation of thiazolylacetonitrile derivatives. It synthesizes industrial best practices with mechanistic insights to address the specific challenges of this scaffold, particularly the competition between mono/di-alkylation and N-alkylation.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

Thiazolylacetonitriles are versatile building blocks in drug discovery (e.g., for synthesis of fungicides like Thifluzamide or kinase inhibitors). The methylene protons at the

The Chemoselectivity Challenge

Upon deprotonation, the resulting carbanion is resonance-stabilized but ambident. Three primary side reactions threaten yield and purity:

-

Di-alkylation: The mono-alkylated product is often more acidic than the starting material (due to relief of dipole repulsion or steric destabilization of the planar anion), leading to rapid second alkylation.

-

N-Alkylation: The thiazole nitrogen is nucleophilic. While C-alkylation is generally preferred for soft electrophiles, hard electrophiles or specific solvent conditions can promote N-alkylation.

-

Self-Condensation (Thorpe-Ziegler): High concentrations of the carbanion without immediate electrophile trapping can lead to dimerization.

Mechanistic Visualization

The following diagram illustrates the resonance forms and competing pathways.

Figure 1: Reaction pathways showing the competition between desired C-alkylation and undesired side reactions.

Strategic Optimization: Selecting the Right System

The choice of base and solvent is critical. We define two primary protocols based on the scale and required selectivity.

| Parameter | Protocol A: Kinetic Control (Lab Scale) | Protocol B: Phase Transfer Catalysis (Scale-Up) |

| Primary Goal | High mono-selectivity; difficult electrophiles. | Scalability, safety, cost-efficiency. |

| Base | NaH (60% dispersion) or LiHMDS. | 50% NaOH (aq) or solid KOH. |

| Solvent | THF or DMF (Anhydrous). | Toluene or DCM (Biphasic). |

| Catalyst | None. | TBAB or Aliquat 336 (5-10 mol%). |

| Temperature | -78°C to 0°C. | 0°C to Room Temperature. |

| Key Advantage | Irreversible deprotonation prevents equilibrium-driven di-alkylation. | "Interfacial mechanism" limits anion concentration, reducing side reactions. |

Detailed Experimental Protocols

Protocol A: High-Selectivity Mono-Alkylation (NaH/THF)

Best for: Small scale (<1g), precious intermediates, or when preventing di-alkylation is paramount.

Reagents:

-

Substrate: 2-Thiazolylacetonitrile derivative (1.0 equiv)

-

Base: Sodium Hydride (60% in oil) (1.05 equiv)

-

Electrophile: Alkyl halide (1.0 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Charge with NaH (1.05 equiv). Wash NaH with dry hexane (2x) if mineral oil interference is a concern (optional).

-

Solvation: Suspend NaH in anhydrous THF and cool to 0°C (ice bath).

-

Deprotonation: Dissolve the thiazolylacetonitrile in THF and add dropwise to the NaH suspension over 15 minutes. Note: Hydrogen gas evolution will be vigorous.

-

Anion Formation: Stir at 0°C for 30–45 minutes. The solution often turns yellow/orange, indicating carbanion formation.

-

Alkylation: Cool to -78°C (acetone/dry ice) if the electrophile is highly reactive (e.g., MeI, Allyl Bromide). For less reactive electrophiles, maintain 0°C. Add the electrophile (1.0 equiv) dropwise.

-

Critical: Do not use excess electrophile if mono-alkylation is the goal.

-

-

Monitoring: Stir for 1–2 hours. Monitor by TLC or LCMS.

-

Quench: Quench carefully with saturated

solution at low temperature. -

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

, and concentrate.

Why this works: The low temperature and stoichiometric base prevent the "proton shuffle" where the product acts as an acid for the remaining base, which is the primary cause of di-alkylation.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Multi-gram scale, industrial processes, and "green" chemistry requirements.

Reagents:

-

Substrate: 2-Thiazolylacetonitrile derivative (1.0 equiv)

-

Base: 50% NaOH (aq) (2.0 – 3.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Electrophile: Alkyl halide (1.1 equiv)

-

Solvent: Toluene (Preferred) or DCM.

Step-by-Step Workflow:

-

Setup: In a flask, dissolve the substrate and TBAB in Toluene (0.2 – 0.5 M).

-

Base Addition: Add 50% NaOH solution. The mixture will be biphasic.

-

Reaction: Add the alkyl halide dropwise at Room Temperature (20–25°C). Vigorous stirring is essential to maximize interfacial surface area.

-

Exotherm Alert: Alkylations can be exothermic. Monitor internal temperature.

-

-

Completion: Reaction is typically complete in 1–4 hours. The PTC method often shows high selectivity for mono-alkylation because the active carbanion is generated at the interface and reacts immediately in the organic phase, minimizing the concentration of "free" active species that could undergo second deprotonation.

-

Workup: Separate phases. Wash organic layer with water and brine. Concentrate.

Why this works: The "Interfacial Mechanism" limits the concentration of the carbanion in the bulk organic phase. The quaternary ammonium salt ferries the anion into the organic phase where it reacts rapidly with the electrophile.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Significant Di-alkylation | Excess base or "Proton Transfer" equilibrium. | Protocol A: Switch to LiHMDS at -78°C. Protocol B: Reduce catalyst loading; use a bulkier electrophile. |

| N-Alkylation (Thiazole ring) | Hard electrophile / Polar solvent. | Switch to non-polar solvent (Toluene/Hexane). Use softer leaving groups (Iodide > Bromide > Tosylate). |

| Low Conversion | Enolate stability / Steric hindrance. | Increase temperature to reflux (Protocol B). Add NaI (Finkelstein condition) to generate alkyl iodide in situ. |

| Tarry/Polymerized Product | Self-condensation (Thorpe-Ziegler). | Dilution: Run reaction more dilute (0.05 M). Inverse Addition: Add the anion to the electrophile solution (Protocol A). |

References

-

Makosza, M. "Phase-transfer catalysis.[1] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. Link

-